IL-33 probe-1
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Overview
Description
IL-33 probe-1 is a fluorescent analogue of interleukin-33, a cytokine belonging to the interleukin-1 family. This compound is primarily used in scientific research to study the behavior and interactions of interleukin-33 in various biological processes. Interleukin-33 is known for its role in immune responses, particularly in allergic inflammation and tissue repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IL-33 probe-1 involves the incorporation of a fluorescent tag into the interleukin-33 molecule. This is typically achieved through a series of chemical reactions that introduce the fluorescent moiety at specific sites on the interleukin-33 structure. The exact synthetic route and reaction conditions can vary, but common steps include:
- Protection of functional groups to prevent unwanted reactions.
- Introduction of the fluorescent tag using coupling reactions.
- Deprotection of functional groups to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency between batches .
Chemical Reactions Analysis
Types of Reactions: IL-33 probe-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
IL-33 probe-1 has a wide range of applications in scientific research, including:
Chemistry: Used to study the chemical properties and reactivity of interleukin-33.
Biology: Used to visualize and track the behavior of interleukin-33 in biological systems.
Medicine: Used in the development of diagnostic tools and therapeutic agents targeting interleukin-33.
Industry: Used in the production of research reagents and diagnostic kits
Mechanism of Action
IL-33 probe-1 exerts its effects by binding to the interleukin-33 receptor, known as suppression of tumorigenicity 2 (ST2). This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play key roles in immune responses and inflammation .
Comparison with Similar Compounds
IL-33 probe-1 is unique in its ability to act as a fluorescent analogue of interleukin-33, allowing for real-time imaging of interleukin-33 interactions. Similar compounds include other fluorescent analogues of cytokines, such as:
IL-1 probe-1: A fluorescent analogue of interleukin-1.
IL-6 probe-1: A fluorescent analogue of interleukin-6.
IL-18 probe-1: A fluorescent analogue of interleukin-18 .
These compounds share similar applications in scientific research but differ in their specific targets and mechanisms of action.
Properties
Molecular Formula |
C22H20BF2N3O |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
2-[4-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C22H20BF2N3O/c1-4-13-26-21(29)14-17-7-9-18(10-8-17)22-19-11-5-15(2)27(19)23(24,25)28-16(3)6-12-20(22)28/h1,5-12H,13-14H2,2-3H3,(H,26,29) |
InChI Key |
OUVJUZBWYZVWSU-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2C(=C3[N+]1=C(C=C3)C)C4=CC=C(C=C4)CC(=O)NCC#C)C)(F)F |
Origin of Product |
United States |
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